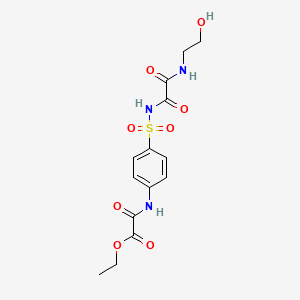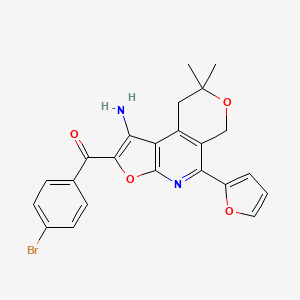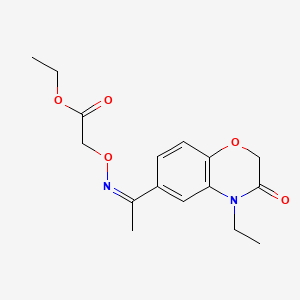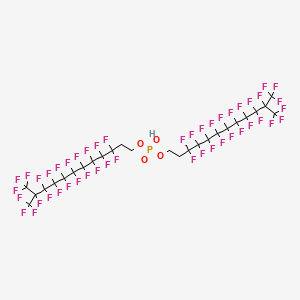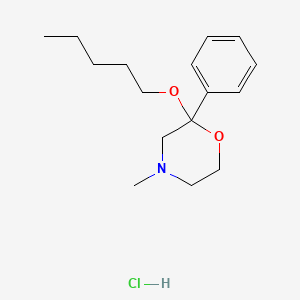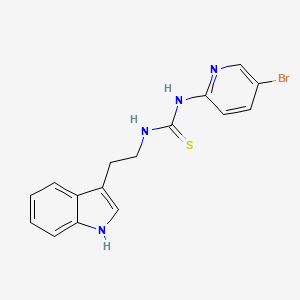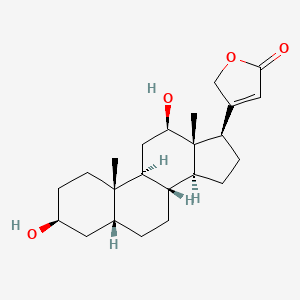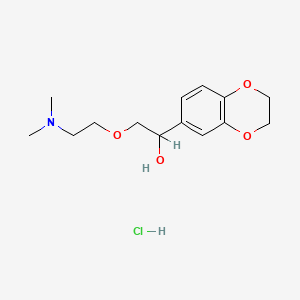
1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride is a chemical compound with the molecular formula C14H22ClNO4 and a molecular weight of 303.78 g/mol . This compound is known for its unique structure, which includes a benzodioxine ring and a dimethylaminoethoxy group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride involves several steps. The synthetic route typically starts with the formation of the benzodioxine ring, followed by the introduction of the methanol and dimethylaminoethoxy groups. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethoxy group can be replaced by other nucleophiles like halides or thiols. Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. .
Wissenschaftliche Forschungsanwendungen
1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Wirkmechanismus
The mechanism of action of 1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The dimethylaminoethoxy group plays a crucial role in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,4-Benzodioxine-6-methanol, 2,3-dihydro-alpha-((2-(dimethylamino)ethoxy)methyl)-, hydrochloride can be compared with other similar compounds, such as:
1,4-Benzodioxine-6-methanol: Lacks the dimethylaminoethoxy group, resulting in different chemical properties and reactivity.
2,3-Dihydro-1,4-benzodioxine: Similar core structure but lacks the methanol and dimethylaminoethoxy groups.
Dimethylaminoethanol: Contains the dimethylaminoethoxy group but lacks the benzodioxine ring. The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
131963-06-9 |
|---|---|
Molekularformel |
C14H22ClNO4 |
Molekulargewicht |
303.78 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-15(2)5-6-17-10-12(16)11-3-4-13-14(9-11)19-8-7-18-13;/h3-4,9,12,16H,5-8,10H2,1-2H3;1H |
InChI-Schlüssel |
KRIPIWMHHXGCKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOCC(C1=CC2=C(C=C1)OCCO2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


